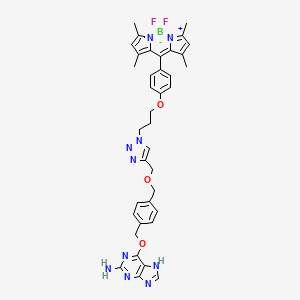

Pybg-bodipy

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H39BF2N10O3 |

|---|---|

Molecular Weight |

732.6 g/mol |

IUPAC Name |

6-[[4-[[1-[3-[4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenoxy]propyl]triazol-4-yl]methoxymethyl]phenyl]methoxy]-7H-purin-2-amine |

InChI |

InChI=1S/C38H39BF2N10O3/c1-23-16-25(3)50-34(23)32(35-24(2)17-26(4)51(35)39(50,40)41)29-10-12-31(13-11-29)53-15-5-14-49-18-30(47-48-49)21-52-19-27-6-8-28(9-7-27)20-54-37-33-36(44-22-43-33)45-38(42)46-37/h6-13,16-18,22H,5,14-15,19-21H2,1-4H3,(H3,42,43,44,45,46) |

InChI Key |

KCWYFUZODCBQMC-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)OCCCN5C=C(N=N5)COCC6=CC=C(C=C6)COC7=NC(=NC8=C7NC=N8)N)C)C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Fluorescent Landscape of Pyrene-Functionalized BODIPY Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core fluorescent properties of pyrene-conjugated BODIPY dyes, often referred to in literature as pyrene-BODIPY. These fluorophores have garnered significant interest within the scientific community for their unique photophysical characteristics, making them valuable tools in bioimaging, sensing, and diagnostics. This document provides a comprehensive overview of their quantitative fluorescent properties, detailed experimental methodologies for their characterization, and visual representations of experimental workflows.

Core Fluorescent Properties of Pyrene-BODIPY Derivatives

Pyrene-functionalized BODIPY dyes exhibit exceptional photophysical properties, including high fluorescence quantum yields, large molar extinction coefficients, and tunable emission spectra. The introduction of pyrene moieties can influence the electronic structure of the BODIPY core, leading to altered fluorescence characteristics. The following table summarizes key quantitative data for representative pyrene-BODIPY compounds as reported in the scientific literature. It is important to note that the specific properties can vary depending on the substitution pattern and the solvent used.

| Property | Value | Compound Details | Solvent |

| Absorption Maximum (λabs) | 531 - 533 nm | Di- and tetra-pyrenylated BODIPY (Bdpy2 and Bdpy4)[1] | THF |

| Emission Maximum (λem) | ~583 nm | Tetra-pyrenylated BODIPY (Bdpy4)[1] | THF |

| Fluorescence Quantum Yield (ΦF) | 0.61 - 0.68 | Di- and tetra-pyrenylated BODIPY (Bdpy2 and Bdpy4)[1][2][3] | THF |

| Fluorescence Lifetime (τF) | 3.44 - 3.88 ns | Di- and tetra-pyrenylated BODIPY (Bdpy2 and Bdpy4) | THF |

| Molar Extinction Coefficient (ε) | > 80,000 cm-1M-1 | General value for BODIPY dyes | Not specified |

Experimental Protocols

The characterization of the fluorescent properties of pyrene-BODIPY dyes involves a series of standardized spectroscopic and photophysical measurements. Below are detailed methodologies for key experiments.

Synthesis and Purification

The synthesis of pyrene-substituted BODIPY dyes is often achieved through established organic chemistry reactions. A common approach involves the Suzuki-Miyaura cross-coupling reaction to attach pyrene units to the BODIPY core.

-

General Synthesis Steps:

-

Synthesis of a halogenated BODIPY precursor.

-

Preparation of a pyreneboronic acid or ester.

-

Palladium-catalyzed cross-coupling of the halogenated BODIPY with the pyreneboronic acid/ester.

-

Purification of the final product using column chromatography.

-

-

Characterization of Structure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 11B, 19F): To confirm the chemical structure and purity of the synthesized compound.

-

Mass Spectrometry (e.g., MALDI-TOF): To determine the molecular weight of the final product.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Photophysical Measurements

-

UV-Visible Absorption Spectroscopy:

-

Prepare solutions of the pyrene-BODIPY dye in the desired solvent (e.g., THF, DMSO) at a known concentration (typically in the micromolar range).

-

Use a calibrated UV-Vis spectrophotometer to record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm).

-

The wavelength of maximum absorbance (λabs) is determined from the spectrum.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

-

Steady-State Fluorescence Spectroscopy:

-

Using the same solutions prepared for absorption spectroscopy, excite the sample at or near its λabs.

-

Record the fluorescence emission spectrum using a spectrofluorometer.

-

The wavelength of maximum emission (λem) is determined from the spectrum.

-

-

Fluorescence Quantum Yield (ΦF) Determination:

-

The relative quantum yield is determined by comparing the integrated fluorescence intensity of the pyrene-BODIPY sample to that of a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G).

-

The following equation is used for calculation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime):

-

The fluorescence lifetime (τF) is measured using Time-Correlated Single Photon Counting (TCSPC).

-

The sample is excited with a pulsed laser source at the absorption maximum.

-

The decay of the fluorescence intensity over time is recorded.

-

The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the fluorescent properties of a novel pyrene-BODIPY compound.

Caption: Workflow for Synthesis and Photophysical Characterization.

This guide provides a foundational understanding of the fluorescent properties of pyrene-BODIPY dyes. For specific applications, researchers are encouraged to consult the primary literature for detailed protocols and data relevant to their particular compound of interest. The versatility and bright fluorescence of these dyes continue to make them a valuable asset in the fields of biomedical research and materials science.

References

A Technical Guide to PYBG-BODIPY: Solubility and Solvent Compatibility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and solvent compatibility of PYBG-BODIPY, a fluorescent dye utilized for the specific and efficient labeling of SNAP-tag encoded target genes in live cells.[1][2] The following sections detail quantitative solubility data, compatible solvent systems, and a general experimental protocol for solubility determination, designed to aid researchers in the effective use of this fluorochrome.

Core Properties of BODIPY Dyes

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core structure imparts a unique set of photophysical properties, including high fluorescence quantum yields, sharp excitation and emission peaks, and good photostability.[3][4][] Generally, BODIPY dyes exhibit good solubility in many organic solvents, while their solubility in aqueous solutions is limited. The spectral characteristics of many BODIPY derivatives are notably insensitive to the polarity of the solvent.

Quantitative Solubility Data for this compound

The solubility of this compound has been determined in dimethyl sulfoxide (DMSO). This data is crucial for the preparation of stock solutions for various experimental applications.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 | 136.50 | Requires sonication for dissolution. |

Solvent Compatibility and Preparation of Solutions

Recommended Solvents

Based on data for this compound and the general characteristics of the BODIPY class of dyes, the following solvents are recommended for consideration:

-

Dimethyl Sulfoxide (DMSO): The primary recommended solvent for preparing high-concentration stock solutions of this compound.

-

Ethanol and Methanol: Often used for pre-dissolving BODIPY dyes before further dilution into aqueous buffers.

-

Dichloromethane: A solvent for the general BODIPY core structure.

-

Dimethylformamide (DMF): A common solvent for dissolving BODIPY dyes.

Aqueous Solutions

BODIPY dyes, including presumably this compound, generally have poor water solubility and a tendency to aggregate in aqueous environments. For applications requiring an aqueous medium, such as live cell imaging, it is standard practice to first dissolve the dye in a water-miscible organic solvent like DMSO to create a concentrated stock solution. This stock solution is then diluted to the final working concentration in a suitable buffer, such as phosphate-buffered saline (PBS) or cell culture medium.

Experimental Protocol: Preparation of a this compound Staining Solution

This protocol provides a general methodology for the preparation of a this compound working solution for applications such as live cell imaging, based on standard procedures for BODIPY dyes.

1. Preparation of a Concentrated Stock Solution: a. Weigh out the desired amount of this compound powder in a microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). c. To aid dissolution, sonicate the solution in an ultrasonic water bath until all the solid has dissolved, as recommended. d. Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to avoid repeated freeze-thaw cycles.

2. Preparation of the Working Solution: a. On the day of the experiment, thaw a single aliquot of the this compound stock solution. b. Dilute the stock solution to the desired final working concentration (typically in the low micromolar range, e.g., 0.1–10 µM) in a serum-free cell culture medium or an appropriate buffer like PBS. The optimal concentration should be determined empirically for the specific application. c. Mix the solution thoroughly by vortexing or pipetting.

3. Staining Procedure: a. Remove the culture medium from the cells to be stained. b. Add the prepared this compound working solution to the cells. c. Incubate for a sufficient period to allow for labeling (e.g., 15–30 minutes at 37°C), protecting from light. d. Wash the cells with fresh buffer or medium to remove any unbound dye before imaging.

Workflow for this compound Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound solution for a typical cell staining experiment.

Caption: Workflow for preparing this compound solutions.

This guide provides essential information on the solubility and handling of this compound. Adherence to these guidelines will help ensure the successful application of this fluorescent probe in research and development.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Pyrene-BODIPY and Pyridyl-BODIPY Derivatives

Disclaimer: The term "Pybg-bodipy" does not correspond to a standard nomenclature for a specific BODIPY derivative in the scientific literature. Based on the common use of "Py" as an abbreviation in chemical structures, this guide will focus on two classes of BODIPY dyes: Pyrene-BODIPY and Pyridyl-BODIPY . It is highly probable that "Pybg" refers to one of these or a similar derivative.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the excitation and emission properties of Pyrene-BODIPY and Pyridyl-BODIPY dyes. The document details their spectral characteristics, the experimental protocols for their measurement, and visual representations of the underlying photophysical processes and experimental workflows.

Quantitative Spectral Data

The following table summarizes the key photophysical properties of selected Pyrene-BODIPY and Pyridyl-BODIPY derivatives as reported in the literature. These dyes are known for their bright fluorescence, high photostability, and tunable spectral properties.[1]

| BODIPY Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Solvent | Reference |

| Pyrene-BODIPY Dyads | ||||

| Bod-Py | 350 (Pyrene absorption) | 512 | DCM | [2] |

| Compound 4 (Pyrene-BODIPY) | 344 | 509 | THF | [1] |

| Py-Ph-BD1 | ~345 (Pyrene absorption) | ~510 | DCE & ACN | [3] |

| Py-Ph-BD2 | ~345 (Pyrene absorption) | ~530 | DCE & ACN | [3] |

| Pyridyl-BODIPY Derivatives | ||||

| 2Py-BODIPY | Not specified | Not specified | Various | |

| 3Py-BODIPY | Not specified | Not specified | Various | |

| 4Py-BODIPY | Not specified | Not specified | Various | |

| 2,6-dichloro-meso-(2- and 3-pyridinium)-BODIPYs | Not specified | Not specified | Water |

Note: "Not specified" indicates that while the compounds were studied, specific peak maxima were not explicitly mentioned in the abstracts.

Experimental Protocol: Determination of Excitation and Emission Spectra

The following is a generalized protocol for measuring the excitation and emission spectra of BODIPY dyes, based on standard fluorometric techniques.

2.1. Materials and Instrumentation

-

BODIPY Dye Sample: A stock solution of the dye in a high-purity solvent (e.g., DMSO, ethanol, or as specified for the particular dye).

-

Solvent: Spectroscopic grade solvent (e.g., toluene, THF, acetonitrile) for dilution. The choice of solvent can influence the spectral properties.

-

Spectrofluorometer: An instrument capable of measuring fluorescence excitation and emission spectra.

-

Quartz Cuvettes: Standard 1 cm path length quartz cuvettes suitable for fluorescence measurements.

2.2. Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of the BODIPY dye in an appropriate solvent.

-

Working Solution: Dilute the stock solution with the chosen spectroscopic solvent to a final concentration that results in an absorbance of approximately 0.05 to 0.1 at the excitation wavelength. This is to avoid inner filter effects.

2.3. Measurement of Emission Spectrum

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time to ensure stable output.

-

Excitation Wavelength Selection: Set the excitation monochromator to the known or expected absorption maximum (λabs max) of the BODIPY dye.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a blank scan to subtract any background signal.

-

Sample Measurement: Place the cuvette with the BODIPY working solution in the sample holder.

-

Scan Emission: Scan the emission monochromator over a wavelength range that covers the expected fluorescence of the dye (typically starting from ~10-20 nm above the excitation wavelength to the near-infrared region).

-

Data Recording: Record the fluorescence intensity as a function of emission wavelength. The peak of this spectrum is the emission maximum (λem max).

2.4. Measurement of Excitation Spectrum

-

Instrument Setup: Keep the spectrofluorometer settings as for the emission scan.

-

Emission Wavelength Selection: Set the emission monochromator to the determined emission maximum (λem max) of the BODIPY dye.

-

Blank Measurement: A blank scan with the pure solvent is recommended.

-

Sample Measurement: Use the same cuvette with the BODIPY working solution.

-

Scan Excitation: Scan the excitation monochromator over a wavelength range that covers the expected absorption of the dye.

-

Data Recording: Record the fluorescence intensity at the fixed emission wavelength as a function of the excitation wavelength. The peak of this spectrum should correspond to the absorption maximum (λabs max).

2.5. Data Analysis

-

Correction: Correct the raw spectra for instrument response functions (lamp intensity and detector sensitivity variations with wavelength) if required for accurate spectral shape.

-

Peak Identification: Identify the wavelengths of maximum intensity for both the excitation and emission spectra.

Visualizations

3.1. Principle of Fluorescence: Jablonski Diagram

The following diagram illustrates the electronic transitions involved in fluorescence, as described by the Jablonski diagram.

Caption: Jablonski diagram illustrating the processes of light absorption and emission.

3.2. Experimental Workflow for Spectral Characterization

The diagram below outlines the typical workflow for characterizing the excitation and emission spectra of a fluorescent compound like Pyrene-BODIPY or Pyridyl-BODIPY.

References

- 1. Design of Novel Pyrene-Bodipy Dyads: Synthesis, Characterization, Optical Properties, and FRET Studies [mdpi.com]

- 2. Comparing a covalently linked BODIPY–pyrene system versus the corresponding physical mixture as chromophores in luminescent solar concentrators - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE00329B [pubs.rsc.org]

- 3. Energy transfer and charge separation dynamics in photoexcited pyrene–bodipy molecular dyads - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Covalent Embrace: A Technical Guide to PyBG-BODIPY and SNAP-tag Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism by which PyBG-BODIPY, a fluorescent probe, irreversibly binds to SNAP-tag proteins. This powerful technology for specific protein labeling is pivotal in cellular imaging, protein tracking, and various drug development applications. This document provides a detailed overview of the binding mechanism, quantitative data on the interaction, comprehensive experimental protocols, and visual representations of the key processes.

The Binding Mechanism: A Covalent Partnership

The interaction between this compound and SNAP-tag proteins is a highly specific and efficient covalent labeling method. The core of this technology lies in the unique properties of both the SNAP-tag protein and the this compound probe.

SNAP-tag Protein: The SNAP-tag is a small, engineered protein derived from the human DNA repair enzyme O⁶-alkylguanine-DNA alkyltransferase (hAGT).[1][2][3] This enzyme naturally transfers the alkyl group from O⁶-alkylguanine in DNA to one of its own cysteine residues in a self-inactivating process. The SNAP-tag has been mutated to enhance its reactivity with O⁶-benzylguanine (BG) derivatives, the substrate backbone of probes like this compound, while minimizing its interaction with DNA.[1][2]

This compound Probe: this compound is a synthetic molecule that consists of two key functional components:

-

O⁶-benzylguanine (BG): This is the substrate recognized by the SNAP-tag protein.

-

BODIPY fluorophore: A bright and photostable fluorescent dye that allows for visualization and quantification. The BODIPY dye is attached to the benzylguanine moiety.

The binding process is a bimolecular reaction that results in the formation of a stable thioether bond. The reaction proceeds as follows:

-

Substrate Recognition: The SNAP-tag protein specifically recognizes the O⁶-benzylguanine portion of the this compound molecule and binds to it within its active site.

-

Nucleophilic Attack: A reactive cysteine residue within the active site of the SNAP-tag protein performs a nucleophilic attack on the benzylic carbon of the O⁶-benzylguanine substrate.

-

Covalent Bond Formation: This attack leads to the irreversible transfer of the benzyl-BODIPY portion of the probe to the cysteine residue, forming a stable thioether linkage.

-

Guanine Release: The guanine portion of the substrate is released as a leaving group.

This reaction is highly specific, and the covalent nature of the bond ensures a permanent label on the protein of interest that is fused to the SNAP-tag.

Quantitative Data

The efficiency of the labeling reaction is a critical parameter for experimental design. The following table summarizes the key quantitative data for the binding of this compound to SNAP-tag proteins, extracted from the study "Terminal Alkyne Substituted O6-Benzylguanine for Versatile and Effective Syntheses of Fluorescent Labels to Genetically Encoded SNAP-Tags".

| Parameter | Value | Conditions | Source |

| Second-order rate constant (k₂) | 1.2 x 10⁴ M⁻¹s⁻¹ | In vitro, PBS with 1 mM DTT | |

| Half-life of labeling (t₁/₂) at 1 µM SNAP-tag and 5 µM this compound | ~96 seconds | Calculated based on k₂ |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the labeling of SNAP-tag proteins with this compound.

In Vitro Labeling of Purified SNAP-tag Fusion Proteins

This protocol is adapted from established methods for labeling purified SNAP-tag fusion proteins in solution.

Materials:

-

Purified SNAP-tag fusion protein

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 1 mM DTT

-

Quenching solution (optional): 10 mM Tris-HCl, pH 8.0

-

SDS-PAGE loading buffer

-

Deionized water

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the purified SNAP-tag fusion protein and this compound in the labeling buffer. A typical starting point is a final protein concentration of 5 µM and a final this compound concentration of 10 µM (2-fold molar excess).

-

Incubation: Incubate the reaction mixture at room temperature (25°C) for 1 hour, protected from light. For potentially less stable proteins, the incubation can be performed at 4°C overnight.

-

Quenching (optional): To stop the reaction, a quenching solution can be added.

-

Removal of unreacted probe (optional): Unreacted this compound can be removed by methods such as dialysis, size exclusion chromatography, or spin columns.

-

Analysis: The labeling efficiency can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning or by fluorescence spectroscopy.

Labeling of SNAP-tag Fusion Proteins in Live Cells

This protocol outlines the general steps for labeling SNAP-tag fusion proteins expressed in living cells.

Materials:

-

Cells expressing the SNAP-tag fusion protein of interest, cultured in a suitable vessel (e.g., glass-bottom dish for microscopy)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Washing buffer: PBS or Hanks' Balanced Salt Solution (HBSS)

Procedure:

-

Prepare the labeling medium: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A typical starting concentration is 1-5 µM.

-

Cell labeling: Remove the existing culture medium from the cells and replace it with the labeling medium.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30 minutes to 1 hour, protected from light. The optimal incubation time may need to be determined empirically.

-

Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed washing buffer to remove the unreacted probe.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter set for the BODIPY fluorophore.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

References

The Core Principles of BODIPY Dyes in Cellular Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of cell biology, the visualization of subcellular structures and processes is paramount to understanding cellular function in both healthy and diseased states. Fluorescent probes are indispensable tools in this endeavor, and among them, the boron-dipyrromethene (BODIPY) family of dyes has emerged as a particularly versatile and robust class of fluorophores.[1][2][3] This technical guide provides an in-depth overview of the fundamental principles and practical applications of BODIPY dyes in cell biology, with a focus on their use in imaging and quantitative analysis.

BODIPY dyes are characterized by their high fluorescence quantum yields, sharp excitation and emission peaks, and relative insensitivity to the polarity and pH of their environment.[1][4] These properties, combined with their excellent photostability and low cellular toxicity, make them ideal candidates for a wide range of live-cell imaging applications. The core structure of BODIPY can be chemically modified to tune its spectral properties, allowing for the development of a broad palette of fluorescent probes spanning the visible to near-infrared spectrum.

One of the most prominent applications of BODIPY dyes in cell biology is the staining and tracking of lipid droplets, which are dynamic organelles involved in lipid storage and metabolism. The lipophilic nature of the unmodified BODIPY core leads to its efficient accumulation in these neutral lipid-rich structures. This guide will delve into the specific use of BODIPY dyes for lipid droplet analysis, as well as their utility in other applications such as cell tracking and the study of membrane dynamics.

Core Principles of BODIPY Staining

The utility of BODIPY dyes in cellular imaging is rooted in their unique photophysical properties. They possess a high extinction coefficient and a high fluorescence quantum yield, often approaching 1.0, which contributes to their bright fluorescent signal. Unlike many other fluorophores, their fluorescence is not significantly quenched in aqueous environments, making them well-suited for biological imaging.

The mechanism of staining is primarily driven by the lipophilic nature of the BODIPY core, which allows for passive diffusion across the cell membrane. Once inside the cell, unmodified BODIPY dyes preferentially partition into nonpolar environments, such as the neutral lipid core of lipid droplets. This results in a high signal-to-noise ratio, with bright fluorescence localized to the target organelles against a dim background.

Certain BODIPY derivatives are designed to be "fluorogenic," meaning their fluorescence is significantly enhanced upon binding to their target. For example, some BODIPY probes are virtually non-fluorescent in aqueous media but become brightly fluorescent in the viscous, nonpolar environment of a lipid droplet. This "turn-on" mechanism further improves the signal-to-noise ratio and is highly advantageous for clear visualization.

Quantitative Data on Common BODIPY Dyes

The selection of a suitable BODIPY dye is dependent on the specific application and the available imaging instrumentation. The following table summarizes the key photophysical properties of commonly used BODIPY variants in cell biology.

| BODIPY Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Primary Application |

| BODIPY 493/503 | 493 | 503 | ~0.9 | ~80,000 | Lipid Droplets, Neutral Lipids |

| BODIPY FL | 505 | 511 | ~0.95 | ~80,000 | General purpose, Protein labeling |

| BODIPY 558/568 | 558 | 568 | ~0.8 | ~100,000 | Protein labeling, Cell tracking |

| BODIPY 581/591 | 581 | 591 | ~0.9 | ~120,000 | Lipid peroxidation sensor |

| C11-BODIPY 581/591 | 581 | 591 | Variable | ~120,000 | Lipid peroxidation sensor |

Experimental Protocols

Protocol 1: Staining of Neutral Lipid Droplets in Live Cells with BODIPY 493/503

This protocol details the steps for visualizing neutral lipid droplets in live cultured cells using BODIPY 493/503.

Materials:

-

BODIPY 493/503 stock solution (1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging medium

-

Cultured cells on glass-bottom dishes or coverslips

Procedure:

-

Prepare Staining Solution: Prepare a 2 µM BODIPY 493/503 working solution in PBS. For example, dilute the stock solution 1:1000 in PBS. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Cell Preparation: Wash the cultured cells once with pre-warmed PBS to remove any residual serum.

-

Staining: Add the BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS to remove excess dye and reduce background fluorescence.

-

Imaging: Replace the PBS with a live-cell imaging medium. The cells are now ready for observation using a fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel).

Protocol 2: Staining of Neutral Lipid Droplets in Fixed Cells with BODIPY 493/503

This protocol is suitable for experiments where live-cell imaging is not required or when co-staining with antibodies is performed.

Materials:

-

BODIPY 493/503 stock solution (1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium with DAPI (optional)

-

Cultured cells on coverslips

Procedure:

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.

-

Staining: Prepare a 0.5-5 µM BODIPY 493/503 working solution in PBS. Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium, which may contain a nuclear counterstain like DAPI.

-

Imaging: Visualize the stained lipid droplets using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

Lipid Droplet Dynamics in Cellular Metabolism

BODIPY dyes are instrumental in visualizing the dynamic nature of lipid droplets in response to various metabolic cues. The following diagram illustrates the central role of lipid droplets in cellular lipid homeostasis, a process readily studied using BODIPY staining.

Caption: The role of lipid droplets in cellular lipid metabolism.

Experimental Workflow for Quantifying Cellular Lipid Content

BODIPY dyes can be used in conjunction with flow cytometry to quantify changes in cellular neutral lipid content, for example, in response to drug treatment.

Caption: Workflow for quantifying lipid content via flow cytometry.

Conclusion

BODIPY dyes represent a powerful and versatile class of fluorescent probes for cell biology research. Their exceptional photophysical properties and ease of use have made them the gold standard for many applications, particularly the visualization and quantification of lipid droplets. The ability to chemically modify the BODIPY core continues to expand their utility, with new probes being developed for sensing various cellular parameters and for use in advanced imaging techniques. As our understanding of cellular processes becomes more complex, the role of advanced fluorescent probes like BODIPY dyes will undoubtedly continue to grow, enabling new discoveries in fundamental biology and drug development.

References

The Versatility of BODIPY Dyes: A Technical Guide to Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core structure has emerged as a cornerstone in the development of fluorescent probes for live-cell imaging. Renowned for their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and remarkable photostability, BODIPY dyes offer a versatile platform for visualizing a myriad of cellular processes.[1][2] Their utility is further enhanced by the ease with which their core structure can be chemically modified, allowing for the fine-tuning of their spectral properties and the introduction of functionalities for targeting specific organelles or sensing particular biomolecules.[3][4] This guide provides an in-depth exploration of the application of functionalized BODIPY dyes in live-cell imaging, with a particular focus on visualizing signaling pathways and key cellular components.

Visualizing Signaling Pathways: Nitric Oxide and Glutathione Crosstalk

A prime example of the power of functionalized BODIPY probes is in the elucidation of complex signaling interactions, such as the crosstalk between nitric oxide (NO) and glutathione (GSH) in cellular redox balance.[5] A specially designed BODIPY-based probe can be used to simultaneously detect both NO and GSH in living cells through a dual-channel fluorescence response, providing insights into their interconnected roles in physiological and pathological processes.

Signaling Pathway and Probe Mechanism

The probe is engineered with a BODIPY fluorophore and a 4-amino-3-(methylamino)-phenol moiety that acts as the responsive element for both NO and GSH. In its native state, the probe exhibits low fluorescence. Upon interaction with NO, the diamine group on the responsive moiety is transformed into a triazole, triggering a "turn-on" of fluorescence in the green channel. Concurrently, in the presence of GSH, a nucleophilic aromatic substitution (SNAr) reaction occurs, leading to a red-shifted emission in the red channel. This dual-response mechanism allows for the simultaneous visualization of both signaling molecules.

Below is a diagram illustrating the activation of a macrophage and the subsequent detection of NO and GSH by the BODIPY-based probe.

Experimental Protocol: Imaging NO and GSH in Macrophages

This protocol is adapted from studies on dual-channel detection of NO and GSH.

-

Cell Culture and Plating:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Plate the cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

-

-

Probe Preparation:

-

Prepare a stock solution of the BODIPY-based NO/GSH probe in DMSO.

-

On the day of the experiment, dilute the stock solution in phosphate-buffered saline (PBS) to the final working concentration.

-

-

Cell Staining and Treatment:

-

Wash the cells twice with PBS.

-

To induce NO and GSH production, treat the cells with a combination of interferon-γ (IFN-γ), lipopolysaccharide (LPS), and L-arginine (L-Arg) in DMEM for a specified period (e.g., 12-24 hours).

-

After induction, wash the cells again with PBS.

-

Incubate the cells with the BODIPY probe working solution at 37°C for 30 minutes.

-

-

Live-Cell Imaging:

-

After incubation, wash the cells twice with PBS to remove any unbound probe.

-

Add fresh imaging medium (e.g., phenol red-free DMEM) to the cells.

-

Image the cells using a confocal fluorescence microscope equipped with appropriate lasers and filters for the green and red emission channels of the probe.

-

General Live-Cell Imaging with BODIPY Dyes: A Focus on Lipid Droplets

BODIPY dyes are extensively used for staining lipid-rich structures, such as lipid droplets, due to their lipophilic nature. BODIPY 493/503 is a classic example of a BODIPY dye used for this purpose.

Experimental Workflow for Lipid Droplet Staining

The following diagram outlines the general workflow for staining lipid droplets in live cells with BODIPY 493/503.

Detailed Protocol for Lipid Droplet Staining in Live Cells

This protocol provides a more detailed procedure for staining lipid droplets in live cells using BODIPY 493/503.

-

Reagent Preparation:

-

Prepare a stock solution of BODIPY 493/503 (e.g., 1 mg/mL) in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

-

Prepare a working solution by diluting the stock solution in PBS to a final concentration of 0.1-2 µM. The optimal concentration may need to be determined empirically for different cell types.

-

-

Cell Preparation:

-

Culture cells on glass-bottom dishes or coverslips to a confluence of 70-80%.

-

-

Staining Procedure:

-

Remove the culture medium and gently wash the cells twice with PBS.

-

Add the pre-warmed BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

After incubation, gently wash the cells two to three times with PBS to remove unbound dye and reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

-

Image the stained cells immediately using a fluorescence microscope with standard fluorescein isothiocyanate (FITC) filter sets (excitation ~488 nm, emission ~515 nm).

-

Quantitative Data of BODIPY-Based Probes

The performance of BODIPY probes can be quantified by several photophysical parameters. The following tables summarize key data for selected BODIPY derivatives.

Table 1: Photophysical Properties of Selected BODIPY Probes

| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application | Reference |

| Unsubstituted BODIPY | ~503 | ~512 | ~1.0 | Core Fluorophore | |

| BODIPY 493/503 | ~493 | ~503 | - | Lipid Droplet Staining | |

| LD-TB | - | - | - | Lipid Droplet Staining | |

| RBA-NO | - | - | 0.87 | NO Detection | |

| BODIPY-FL staurosporine | - | - | - | Kinase Activity Probe |

Table 2: Photostability of LD-TB vs. Nile Red for Lipid Droplet Imaging

| Probe | Number of Scans for >50% Fluorescence Loss | Initial Fluorescence Intensity | Fluorescence Intensity after 150 Scans |

| LD-TB | >150 | ~100% | >95% |

| Nile Red | 12 | ~100% | <50% |

| Data adapted from a study on a BODIPY-based fluorogenic probe for lipid droplets. |

Conclusion

BODIPY-based fluorescent probes represent a powerful and versatile toolkit for live-cell imaging. Their tunable photophysical properties and amenability to chemical functionalization enable the development of highly specific probes for visualizing a wide range of cellular structures and dynamic processes. From elucidating complex signaling networks to quantifying the dynamics of lipid metabolism, BODIPY dyes continue to be instrumental in advancing our understanding of cell biology and aiding in the development of novel therapeutic strategies. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize these exceptional fluorescent probes in their own investigations.

References

- 1. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 3. Click chemistry for fluorescence imaging via combination of a BODIPY-based ‘turn-on’ probe and a norbornene glucosamine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Multicomponent Reactions for de Novo Synthesis of BODIPY Probes: In Vivo Imaging of Phagocytic Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BODIPY-Based Fluorescent Probe for Dual-Channel Detection of Nitric Oxide and Glutathione: Visualization of Cross-Talk in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pybg-BODIPY: A Technical Guide to its Applications in Molecular Biology Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Pybg-BODIPY, a specialized fluorescent probe, in molecular biology research. Boron-dipyrromethene (BODIPY) dyes are renowned for their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission spectra, and relative insensitivity to environmental polarity and pH. The "Pybg" moiety refers to a pyrrole-substituted benzylguanine group, which allows for the specific and covalent labeling of SNAP-tags, genetically encoded protein tags that are widely used for studying protein function in living cells. This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis associated with the use of this compound for SNAP-tag labeling, with a focus on its application in studying protein dynamics and signaling pathways.

Core Principles of this compound and SNAP-Tag Technology

The SNAP-tag is a 20 kDa mutant of the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (hAGT). It is engineered to react specifically and covalently with O6-benzylguanine (BG) derivatives. This compound is a BG derivative conjugated to a BODIPY fluorophore. When a protein of interest is expressed as a fusion with the SNAP-tag, it can be specifically labeled by this compound. This covalent labeling strategy offers several advantages over traditional fluorescent protein fusions, including the ability to use a wide variety of fluorophores with superior photophysical properties and the temporal control of labeling.

Data Presentation: Photophysical and Kinetic Properties

The selection of a fluorescent probe is critical for successful imaging experiments. The table below summarizes the key photophysical and kinetic properties of a representative green-emitting this compound probe.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 505 nm | [1] |

| Maximum Emission Wavelength (λem) | 515 nm | [1] |

| Molar Extinction Coefficient (ε) | ~80,000 cm-1M-1 | [2] |

| Fluorescence Quantum Yield (ΦF) | ~0.9 | |

| Labeling Reaction | Covalent bond formation between SNAP-tag and benzylguanine | [3][4] |

Note: The photophysical properties are for a standard green-emitting BODIPY dye and are expected to be very similar for the this compound conjugate.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in molecular biology research. Below are protocols for the labeling of SNAP-tag fusion proteins in live cells and for in vitro applications.

Protocol 1: Live-Cell Labeling of SNAP-Tag Fusion Proteins

This protocol describes the labeling of SNAP-tag fusion proteins expressed on the surface of or within live mammalian cells.

Materials:

-

Mammalian cells expressing the SNAP-tag fusion protein of interest, cultured in a suitable imaging dish (e.g., glass-bottom dish).

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with serum and antibiotics).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Preparation: Culture the cells expressing the SNAP-tag fusion protein to an appropriate confluency (typically 60-80%) in an imaging-compatible vessel.

-

Preparation of Labeling Solution: Dilute the this compound stock solution to a final concentration of 1-5 µM in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically for each cell line and fusion protein.

-

Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Remove the labeling solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for the BODIPY dye (e.g., a standard FITC filter set).

Protocol 2: In Vitro Labeling of Purified SNAP-Tag Fusion Proteins

This protocol is suitable for labeling purified SNAP-tag fusion proteins for biochemical or biophysical assays.

Materials:

-

Purified SNAP-tag fusion protein in a suitable buffer (e.g., PBS or Tris-based buffer).

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Size-exclusion chromatography column or dialysis membrane for removal of unreacted probe.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified SNAP-tag fusion protein (e.g., to a final concentration of 10 µM) and this compound (e.g., to a final concentration of 15 µM) in the reaction buffer. A 1.5 to 2-fold molar excess of the probe over the protein is recommended.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Removal of Unreacted Probe: Separate the labeled protein from the unreacted this compound using a size-exclusion chromatography column (e.g., a spin column) or by dialysis against a suitable buffer.

-

Quantification: Determine the concentration and labeling efficiency of the purified, labeled protein using UV-Vis spectrophotometry, measuring the absorbance of the protein (at 280 nm) and the BODIPY dye (at its absorption maximum).

Mandatory Visualization: Workflows and Signaling Pathways

Visualizing complex biological processes and experimental workflows is essential for clarity and understanding. The following diagrams were generated using the DOT language to illustrate key applications of this compound.

Experimental Workflow for SNAP-Tag Labeling and Imaging

Caption: Experimental workflow for labeling and imaging SNAP-tag fusion proteins with this compound.

Signaling Pathway: GPCR Dimerization Studied by FRET

This compound, in conjunction with other fluorophores, can be used in Förster Resonance Energy Transfer (FRET) experiments to study protein-protein interactions, such as the dimerization of G-protein coupled receptors (GPCRs).

Caption: GPCR dimerization and signaling pathway investigated using SNAP-tag and FRET.

Applications in Molecular Biology Research

The specificity and versatility of this compound labeling of SNAP-tags have enabled a wide range of applications in molecular biology, including:

-

Protein Localization and Trafficking: By labeling SNAP-tagged proteins with this compound, researchers can visualize their subcellular localization and track their movement within live cells in real-time. This is particularly useful for studying processes like receptor internalization, protein secretion, and nuclear transport.

-

Pulse-Chase Experiments: The ability to control the timing of labeling allows for pulse-chase experiments to study protein turnover and degradation. A population of proteins can be labeled with this compound, and their fate can be followed over time.

-

Super-Resolution Microscopy: The high photostability and brightness of BODIPY dyes make them suitable for advanced imaging techniques like STED and PALM, enabling the visualization of cellular structures with nanoscale resolution.

-

Protein-Protein Interactions: As illustrated in the FRET diagram, this compound can be used as a donor or acceptor fluorophore to study protein-protein interactions in living cells.

-

Enzyme Activity Assays: By designing SNAP-tag substrates that become fluorescent upon enzymatic cleavage, it is possible to develop assays to monitor enzyme activity in real-time.

Conclusion

This compound, in combination with SNAP-tag technology, provides a powerful and versatile platform for studying protein dynamics and function in molecular biology research. Its bright and photostable fluorescence, coupled with the specificity of SNAP-tag labeling, enables a wide array of applications from basic protein localization to sophisticated super-resolution imaging and FRET-based interaction studies. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively implement this technology in their own research endeavors.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell-surface protein-protein interaction analysis with time-resolved FRET and snap-tag technologies: application to GPCR oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide to Pybg-bodipy: Commercial Availability, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pybg-bodipy is a fluorescent probe belonging to the boron-dipyrromethene (BODIPY) class of dyes. It is specifically designed for the targeted labeling of SNAP-tag fusion proteins in living cells. The SNAP-tag is a self-labeling protein tag that covalently reacts with O6-benzylguanine (BG) derivatives, such as this compound, enabling precise and stable fluorescent labeling of proteins of interest for various bioimaging applications. This technical guide provides a comprehensive overview of the commercial sources, key properties, and experimental applications of this compound.

Commercial Availability

This compound is available from several commercial suppliers, ensuring its accessibility for research and development purposes. The following table summarizes the primary commercial sources and available quantities.

| Supplier | Catalog Number(s) | Available Quantities | Purity |

| MedchemExpress | HY-136936 | 1 mg, 5 mg | >98% |

| GlpBio | GC69782 | 5 mg, 10 mg | >98% |

| BioCat GmbH | T39469 | Varies | Not specified |

| Cambridge Bioscience | HY-136936-5mg | 5 mg | Not specified |

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Source |

| Chemical Formula | C₃₈H₃₉BF₂N₁₀O₃ | [1] |

| Molecular Weight | 732.59 g/mol | [1] |

| CAS Number | 2068027-79-0 | [1] |

| Purity | >98% | [1][2] |

| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic treatment) | |

| Appearance | Solid | |

| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months (sealed, protected from light) |

Spectral Properties

Experimental Protocols

The primary application of this compound is the fluorescent labeling of SNAP-tag fusion proteins in live or fixed cells. The following is a general protocol for live-cell labeling.

Materials

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cells expressing the SNAP-tag fusion protein of interest, cultured in a suitable vessel (e.g., glass-bottom dish)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

Protocol for Live-Cell SNAP-Tag Labeling

-

Cell Preparation: Culture cells expressing the SNAP-tag fusion protein to the desired confluency.

-

Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration. A typical starting concentration is 1-5 µM, but this should be optimized for the specific cell type and protein expression level.

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound staining solution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal incubation time may vary depending on the specific experiment.

-

Washing: After incubation, remove the staining solution and wash the cells 2-3 times with pre-warmed complete cell culture medium or PBS to remove unbound probe.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for the BODIPY fluorophore.

Experimental Workflow for SNAP-Tag Labeling

Signaling Pathways and Logical Relationships

While specific signaling pathway studies utilizing this compound are not yet prevalent in the literature, the SNAP-tag technology itself is a powerful tool for investigating a wide array of cellular processes. By fusing the SNAP-tag to a protein involved in a specific signaling cascade, researchers can use this compound to visualize the protein's localization, trafficking, and interactions in real-time.

The logical relationship for utilizing this compound in studying a signaling pathway can be visualized as follows:

Conclusion

This compound is a readily available and effective fluorescent probe for the specific labeling of SNAP-tag fusion proteins. Its robust photophysical properties, characteristic of the BODIPY dye family, make it a valuable tool for a wide range of live-cell imaging applications in biological research and drug development. While specific quantitative spectral data for this compound requires further investigation, the general protocols and principles outlined in this guide provide a solid foundation for its successful implementation in the laboratory. As the use of SNAP-tag technology continues to expand, the application of specific and efficient labeling agents like this compound will undoubtedly play a crucial role in advancing our understanding of complex cellular processes.

References

Methodological & Application

Application Notes and Protocols for Super-Resolution Microscopy using PyBG-BODIPY

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PyBG-BODIPY, a green-emitting photoactivatable BODIPY dye, for super-resolution microscopy. The protocols detailed below are intended to enable the high-resolution imaging of subcellular structures and dynamics, facilitating advanced biological research and drug discovery.

Introduction to this compound

This compound is a photoactivatable fluorophore belonging to the BODIPY class of dyes, known for their sharp emission spectra, high quantum yields, and good photostability. As a photoactivatable probe, this compound initially exists in a non-fluorescent "dark" state and can be switched to a bright fluorescent state upon activation with a specific wavelength of light. This characteristic makes it an excellent candidate for Single-Molecule Localization Microscopy (SMLM) techniques such as Photoactivated Localization Microscopy (PALM). The green emission of this compound allows for multicolor imaging when combined with red-emitting photoswitchable probes.

Data Presentation

Photophysical and Photoswitching Properties of Photoactivatable BODIPY Dyes

The following table summarizes key quantitative data for a representative green-emitting photoactivatable BODIPY probe (PFB), which serves as a proxy for this compound, and other relevant BODIPY derivatives used in super-resolution microscopy. This data is crucial for designing experiments and optimizing imaging parameters.

| Property | PFB (Photoactivatable Green BODIPY)[1] | Activated PFB[1] | BODIPY-FL (for SMLM)[2] |

| Excitation Max (λex, nm) | ~488 | ~510 | ~505 |

| Emission Max (λem, nm) | - | ~520 | ~512 |

| Fluorescence Quantum Yield (ΦF) | Low (quenched) | High | - |

| Fluorescence Enhancement | 93-fold | - | - |

| Photoactivation Yield | 49% | - | - |

| Localization Precision (nm) | - | - | ~20-30[3] |

| Photons per Switching Event | - | - | Varies with buffer[2] |

| Duty Cycle | - | - | Varies with buffer |

| Switching Cycles | High number of blinks in short acquisition times | - | Varies with buffer |

Note: The photoswitching properties of BODIPY-FL are highly dependent on the imaging buffer composition. PFB exhibits a high number of blinking events under low irradiation intensities, making it suitable for live-cell dynamic imaging.

Experimental Protocols

Protocol 1: Labeling of Cellular Proteins with this compound using SNAP-tag

This compound is available as a substrate for SNAP-tag, a self-labeling protein tag that can be genetically fused to a protein of interest. This allows for specific, covalent labeling of the target protein.

Materials:

-

Cells expressing the SNAP-tag fusion protein of interest

-

Complete cell culture medium

-

This compound SNAP-tag substrate (e.g., from MedChemExpress)

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS), optional

-

Mounting medium

Procedure:

-

Cell Culture: Culture cells expressing the SNAP-tag fusion protein on glass-bottom dishes or coverslips suitable for high-resolution microscopy to 60-80% confluency.

-

Preparation of Labeling Solution: Prepare a stock solution of this compound in anhydrous DMSO. On the day of the experiment, dilute the stock solution in complete cell culture medium to a final concentration of 1-5 µM.

-

Labeling: Remove the culture medium from the cells and replace it with the this compound labeling solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Remove the labeling solution and wash the cells three times with pre-warmed complete culture medium, incubating for 5 minutes during each wash to remove unbound probe.

-

Imaging (Live-cell): After the final wash, replace the medium with a live-cell imaging buffer. The cells are now ready for super-resolution imaging.

-

Fixation (Optional): For fixed-cell imaging, after the washing steps, fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Wash the cells three times with PBS. The sample can then be mounted for imaging.

Protocol 2: Super-Resolution Microscopy (PALM) of this compound Labeled Samples

This protocol outlines the general procedure for acquiring PALM data from samples labeled with this compound.

Instrumentation:

-

A super-resolution microscope equipped for PALM/STORM imaging.

-

Lasers for photoactivation (e.g., 405 nm) and excitation (e.g., 488 nm).

-

A sensitive EMCCD or sCMOS camera.

-

Appropriate filter sets for green-emitting fluorophores.

Imaging Parameters:

-

Cell Identification: Use a low-power 488 nm laser to excite the basal fluorescence of activated this compound molecules to locate the labeled cells and structures of interest.

-

Photoactivation and Excitation:

-

Use a low-power 405 nm laser to photoactivate a sparse subset of this compound molecules in each frame.

-

Simultaneously, use a higher power 488 nm laser to excite the fluorescence of the activated molecules.

-

Adjust the power of the 405 nm laser to ensure that only a few, well-separated single molecules are activated per frame.

-

-

Image Acquisition:

-

Acquire a stream of thousands of images (typically 5,000-20,000 frames) with a short exposure time (e.g., 10-50 ms).

-

The activated fluorophores will photobleach after a short period, allowing for the activation and imaging of a new set of molecules in the subsequent frames.

-

-

Data Analysis:

-

Process the acquired image stack using a single-molecule localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software).

-

The software will detect and localize the center of the point spread function (PSF) of each single molecule with sub-pixel accuracy.

-

Reconstruct the final super-resolution image by plotting the coordinates of all localized molecules.

-

Visualizations

Experimental Workflow for Super-Resolution Imaging

Caption: Workflow for super-resolution imaging using this compound.

Signaling Pathway Example: Asialoglycoprotein Receptor (ASGPr) Endocytosis

BODIPY-based probes have been successfully used to study the endocytosis and intracellular trafficking of receptors, providing insights into signaling pathways. The following diagram illustrates the process of ASGPr-mediated endocytosis, which can be visualized using a BODIPY-tagged ligand.

Caption: ASGPr-mediated endocytosis and trafficking pathway.

References

- 1. Targeted Photoactivatable Green‐Emitting BODIPY Based on Directed Photooxidation‐Induced Activation and its Application to Live Dynamic Super‐Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Superresolution microscopy with novel BODIPY-based fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PYBG-BODIPY Staining in Fixed Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

PYBG-BODIPY, often referring to BODIPY 493/503, is a lipophilic fluorescent dye renowned for its high specificity and bright, stable fluorescence, making it an exceptional tool for visualizing neutral lipid droplets in fixed cells.[] Lipid droplets are dynamic organelles crucial for energy storage, lipid homeostasis, and cellular signaling, and their study is pertinent to various research fields including metabolism, obesity, diabetes, and cancer. These application notes provide a comprehensive protocol for the use of this compound in fixed cells, ensuring reliable and reproducible results for fluorescence microscopy and quantitative analysis.

Principle of Staining

The BODIPY core structure is inherently hydrophobic, allowing it to readily partition into the nonpolar environment of the neutral lipid core within lipid droplets. In aqueous environments, the dye's fluorescence is minimal, but upon binding to lipids, it exhibits a strong green fluorescence with a narrow emission spectrum. This property results in a high signal-to-noise ratio, enabling clear visualization of lipid droplets with minimal background fluorescence. The dye is compatible with fixation and can be used in conjunction with other fluorescent probes for multi-color imaging.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound (BODIPY 493/503) staining in fixed cells, derived from various established protocols. Optimal conditions may vary depending on the cell type and experimental goals, so optimization is recommended.

| Parameter | Recommended Range | Notes |

| Cell Confluency | 60-80% | Over-confluency can affect cell health and lipid droplet morphology. |

| Fixative | 2-4% Paraformaldehyde (PFA) in PBS | Mild fixation is crucial to preserve the structure of lipid droplets. |

| Fixation Time | 10-30 minutes | Prolonged fixation can alter lipid droplet morphology. |

| This compound Stock Solution | 1-10 mM in DMSO | Store protected from light at -20°C. |

| Working Concentration | 0.5-5 µM in PBS | Lower concentrations can help minimize non-specific background staining. |

| Incubation Time | 15-60 minutes | Shorter times are often sufficient and can reduce background. |

| Excitation/Emission Maxima | ~493 nm / ~503 nm | Compatible with standard green fluorescence filter sets (e.g., FITC). |

Experimental Protocol

This protocol details the steps for staining lipid droplets in fixed adherent cells using this compound (BODIPY 493/503).

Materials

-

This compound (BODIPY 493/503)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Paraformaldehyde (PFA), 16% or 32% aqueous solution

-

Cells cultured on coverslips or in imaging-compatible plates

-

Mounting medium (with or without DAPI)

Procedure

-

Cell Preparation:

-

Culture cells on sterile glass coverslips in a multi-well plate to a confluency of 60-80%.

-

Optional Positive Control: To induce lipid droplet formation, cells can be incubated overnight with oleic acid complexed to BSA (e.g., 30 µM oleic acid with 0.2% BSA).

-

-

Cell Fixation:

-

Carefully aspirate the cell culture medium.

-

Gently wash the cells twice with PBS.

-

Prepare a fresh 4% PFA solution in PBS.

-

Fix the cells by adding the 4% PFA solution and incubating for 15-20 minutes at room temperature.

-

Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each to remove residual fixative.

-

-

This compound Staining:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL or 1-10 mM) in DMSO. Store any unused stock solution at -20°C, protected from light.

-

Dilute the this compound stock solution in PBS to a final working concentration of 1-2 µM. For example, dilute a 1 mg/ml stock 1:1000 in PBS.

-

Add the this compound working solution to the fixed cells, ensuring the entire surface is covered.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells two to three times with PBS to remove excess dye and reduce background fluorescence.

-

-

Mounting and Imaging:

-

Optional Nuclear Staining: If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Allow the mounting medium to cure.

-

Image the cells using a fluorescence microscope equipped with a standard green fluorescence filter set (e.g., excitation ~488 nm, emission ~515 nm).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the this compound staining protocol for fixed cells.

Caption: Workflow for this compound staining of lipid droplets in fixed cells.

Troubleshooting

-

High Background:

-

Reduce the concentration of this compound.

-

Decrease the incubation time.

-

Ensure thorough washing after staining.

-

Use high-quality reagents and freshly prepared solutions.

-

-

Weak Signal:

-

Increase the concentration of this compound.

-

Increase the incubation time.

-

Ensure cells have a sufficient number of lipid droplets (use a positive control if necessary).

-

Check the filter sets and settings on the fluorescence microscope.

-

-

Altered Lipid Droplet Morphology:

-

Use a lower concentration of PFA (e.g., 2%) for fixation.

-

Avoid harsh washing steps.

-

If performing immunofluorescence, avoid detergents like Triton X-100 which can dissolve lipid droplets; consider saponin-based permeabilization with caution.

-

By following this detailed protocol and considering the provided recommendations, researchers can effectively utilize this compound for the accurate and robust visualization and analysis of lipid droplets in fixed cells.

References

Application Notes and Protocols for Protein Tracking Studies Using Pybg-bodipy Dyes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing Pybg-bodipy (a general term for various functionalized Boron-Dipyrromethene dyes) for dynamic protein tracking in live cells. The protocols outlined below, coupled with data presentation and visualization tools, are designed to facilitate the seamless integration of these powerful fluorescent probes into your research workflows.

Introduction to this compound Dyes for Protein Tracking

BODIPY dyes are a class of fluorescent probes renowned for their exceptional photophysical properties, making them ideal for live-cell imaging.[1][2] Key advantages include:

-

High Photostability: Resistant to photobleaching, allowing for long-term imaging experiments.[3]

-

High Quantum Yields: Produce bright fluorescent signals for sensitive detection.[1][3]

-

Narrow Emission Spectra: Minimizes spectral overlap in multicolor imaging.

-

Environmental Insensitivity: Fluorescence is largely unaffected by changes in pH and solvent polarity, ensuring stable signals in the complex cellular environment.

-

Low Cytotoxicity: Well-tolerated by living cells at appropriate concentrations.

The versatility of the BODIPY core allows for chemical modifications to create a variety of derivatives tailored for specific protein labeling strategies. This document will focus on two common approaches: covalent labeling of proteins via amine-reactive this compound dyes and targeted labeling of fusion proteins using SNAP-tag technology with this compound substrates.

Data Presentation: Photophysical Properties of Representative this compound Dyes

For successful experimental design, understanding the spectral properties of the chosen this compound dye is crucial. The following table summarizes the photophysical characteristics of two representative dyes.

| Dye Name | Labeling Strategy | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |

| NHS-Ph-BODIPY | Amine-reactive | 521–532 | 538–552 | 46,500–118,500 | 0.32–0.73 | |

| BODIPY-TMR-Star | SNAP-tag Substrate | 554 | 580 | Not specified | Not specified |

Experimental Protocols

Protocol 1: General Protein Labeling with Amine-Reactive this compound Dyes

This protocol describes the covalent labeling of proteins containing primary amines (e.g., lysine residues) with an amine-reactive this compound dye, such as NHS-Ph-BODIPY.

Materials:

-

Protein of interest (at least 2 mg/mL)

-

Amine-reactive this compound dye (e.g., NHS-Ph-BODIPY)

-

Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., size-exclusion chromatography) to remove unconjugated dye.

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the labeling buffer to a final concentration of 2-10 mg/mL.

-

Dye Preparation: Immediately before use, dissolve the amine-reactive this compound dye in DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

While gently stirring the protein solution, slowly add the dissolved dye. The optimal dye-to-protein molar ratio should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.

-

Incubate the reaction for 1 hour at room temperature with continuous stirring.

-

-

Purification:

-

Separate the labeled protein from the unconjugated dye using a size-exclusion chromatography column.

-

Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.

-

-

Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Targeted Protein Labeling with SNAP-tag® and this compound Substrates

This protocol enables the specific labeling of a protein of interest that has been genetically fused to a SNAP-tag®.

Materials:

-

Cells expressing the SNAP-tag® fusion protein

-

This compound SNAP-tag® substrate (e.g., BODIPY-TMR-Star)

-

Cell culture medium

-

Live-cell imaging medium (e.g., DMEM without phenol red)

-

DMSO

Procedure:

-

Cell Culture and Transfection:

-

Seed cells in a suitable imaging dish (e.g., glass-bottom dish).

-

Transfect the cells with a plasmid encoding the SNAP-tag® fusion protein of interest according to the manufacturer's instructions.

-

Allow for protein expression for 24-48 hours.

-

-

Preparation of Staining Solution:

-

Prepare a stock solution of the this compound SNAP-tag® substrate in DMSO (typically 1 mM).

-

Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 0.1 to 5 µM. The optimal concentration should be determined experimentally.

-

-

Labeling of Live Cells:

-

Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium.

-

Add the staining solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium.

-

After the final wash, add fresh live-cell imaging medium to the cells.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen this compound dye.

-

Visualizations

Experimental Workflow for Protein Tracking

The following diagram illustrates the general workflow for a protein tracking experiment using this compound dyes.

Signaling Pathway: GPCR Activation Monitoring

This compound labeled ligands can be used to study G-protein coupled receptor (GPCR) signaling. The diagram below illustrates a simplified GPCR activation pathway that can be monitored using a fluorescently labeled ligand.

References

Application Notes and Protocols: BODIPY Dyes for Neuronal Labeling in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorescent probes increasingly utilized in neuroscience for their exceptional photophysical properties. These properties include high molar absorption coefficients, high fluorescence quantum yields, sharp emission spectra, and good photostability.[1][2] Furthermore, their fluorescence is often insensitive to solvent polarity and pH, making them robust labels for complex biological environments.[3] The core structure of BODIPY can be readily modified, allowing for the fine-tuning of its spectral properties and the introduction of functional groups for conjugation to biomolecules, making them ideal candidates for labeling and tracking neuronal components.[4][5]

This document provides an overview of the application of BODIPY dyes for neuronal labeling, including their photophysical characteristics, detailed experimental protocols, and visual representations of experimental workflows. While the specific derivative "PYBG-BODIPY" was not found in the literature, this guide focuses on the general class of BODIPY dyes, providing a strong foundation for their use in neuroscience research.

Data Presentation: Photophysical Properties of Representative BODIPY Dyes

The selection of a suitable BODIPY dye is critical and depends on the specific application, including the available excitation sources and the desired emission wavelength to avoid spectral overlap with other fluorophores. The table below summarizes key photophysical properties of some BODIPY derivatives used in biological applications.

| BODIPY Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Absorption Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Solvent/Environment | Reference |

| BODIPY 1 (unspecified) | ~500 | ~510.5 | Not Specified | 0.43 | DMSO | |

| Iodinated BODIPY 2 | ~530 | ~543 | Not Specified | Weak emission | Various solvents | |

| meso-(4-pyridinium)-BODIPY | Not Specified | Not Specified | Not Specified | Greatly reduced | Not Specified | |

| BAP-1 | 614 | 648 | Not Specified | Not Specified | In vitro (binding to Aβ aggregates) | |

| BODIPY TMR | Not Specified | Red region | Not Specified | Not Specified | Cellular labeling | |

| BT1 | 520 (λex) | Not Specified | Not Specified | Not Specified | PBS buffer pH 7.4, 1% DMSO |

Experimental Protocols

Protocol 1: General Neuronal Labeling with BODIPY-Conjugated Molecules

This protocol provides a generalized procedure for labeling neurons in culture with a molecule of interest (e.g., a peptide, protein, or drug) conjugated to a BODIPY dye.

Materials:

-

BODIPY-conjugated molecule of interest

-

Neuronal cell culture (e.g., primary hippocampal neurons, iPSC-derived neurons)

-

Neurobasal medium or other appropriate cell culture medium

-